Fmoc-(s)-3-amino-4-methylpentan-1-ol hcl

Description

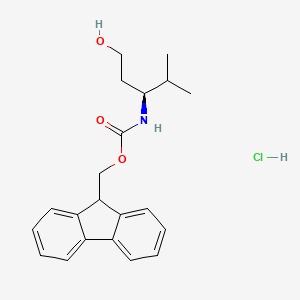

Fmoc-(S)-3-Amino-4-methylpentan-1-ol HCl is a fluoromethyloxycarbonyl (Fmoc)-protected amino alcohol derivative. The compound features an (S)-configured amino group at the third carbon of a branched pentanol backbone, with a methyl substituent at the fourth carbon and a hydroxyl group at the terminal position. The Fmoc group provides temporary protection during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The hydrochloride (HCl) salt enhances solubility in polar solvents, facilitating its use in peptide coupling reactions. This compound is primarily utilized in the synthesis of peptide-based therapeutics and biochemical probes due to its structural rigidity and stereochemical control .

Properties

Molecular Formula |

C21H26ClNO3 |

|---|---|

Molecular Weight |

375.9 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-4-methylpentan-3-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C21H25NO3.ClH/c1-14(2)20(11-12-23)22-21(24)25-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19;/h3-10,14,19-20,23H,11-13H2,1-2H3,(H,22,24);1H/t20-;/m0./s1 |

InChI Key |

GKJRIGWRJRNPGP-BDQAORGHSA-N |

Isomeric SMILES |

CC(C)[C@H](CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Canonical SMILES |

CC(C)C(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Stereochemical Analogues

Key Observations :

- Backbone Flexibility: Unlike linear amino acids (e.g., Fmoc-Phe(4-F)-OH), the target compound’s branched pentanol structure introduces conformational rigidity, which can stabilize α-helical or β-turn motifs in peptides .

- Stereochemical Impact: The (S)-configuration at C3 distinguishes it from analogues like Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid, which may exhibit divergent binding affinities in chiral environments .

Key Findings :

- Solubility : The HCl salt form of the target compound improves aqueous compatibility compared to neutral variants like Fmoc-ACHPA, which require organic solvents for dissolution .

- Thermal Stability : Lower decomposition temperature relative to aromatic analogues (e.g., Fmoc-L-Phe(4-NHBoc)-OH) suggests sensitivity to prolonged heating, necessitating mild coupling conditions .

- Synthetic Utility : The hydroxyl group enables post-synthetic modifications (e.g., phosphorylation), contrasting with carboxy-terminated derivatives used primarily for chain elongation .

Q & A

Q. What are the standard protocols for synthesizing Fmoc-(S)-3-amino-4-methylpentan-1-ol HCl in solid-phase peptide synthesis (SPPS)?

Methodological Answer: The synthesis typically involves Fmoc-protected amino acids and resin-based coupling. Key steps include:

- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group.

- Coupling : Activate the amino acid (e.g., HBTU or PyBOP) with a base (e.g., DIPEA) in DMF.

- Washing : DMF and DCM washes between steps to remove excess reagents.

- Cleavage : TFA-based cocktails (e.g., TFA/H2O/TIS, 95:2.5:2.5) to release the peptide from the resin.

Critical parameters include maintaining pH >7 during coupling to avoid protonation of free amines, while avoiding excessive alkalinity to prevent Fmoc degradation . For sterically hindered residues like 3-amino-4-methylpentanol derivatives, extended coupling times (2–4 hours) and double couplings are recommended to ensure >95% yield .

Q. How is this compound characterized using analytical techniques?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with gradients of acetonitrile/water (0.1% TFA). Monitor at 254 nm for Fmoc absorption. Adjust mobile phase pH to resolve impurities like Fmoc-OH, which co-elute with target compounds if not quenched .

- NMR : Key signals include:

- Fmoc aromatic protons : 7.3–7.8 ppm (multiplet).

- Methyl groups : 0.9–1.2 ppm (singlet for -CH(CH3)2).

- Hydroxyl proton : 1.5–2.0 ppm (broad, exchangeable).

- Mass Spectrometry : ESI-MS in positive ion mode; expected [M+H]+ for C21H26ClNO3: 400.1 m/z.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dipeptide formation during Fmoc protection of 3-amino-4-methylpentan-1-ol derivatives?

Methodological Answer: Dipeptide formation arises from residual free amines reacting with activated Fmoc-Cl. Mitigation strategies include:

- Controlled Stoichiometry : Limit Fmoc-Cl excess to ≤1.2 equivalents. Higher excess increases dimerization risk .

- Dilution : Reduce concentration to <0.1 M to lower collision frequency between activated monomers.

- Quenching : Add 1% (v/v) n-pentane or adamantanamine post-reaction to scavenge unreacted Fmoc-Cl .

- Real-Time Monitoring : Use LC-MS to track coupling efficiency and terminate reactions at >90% conversion.

Data Contradiction Note : While n-pentane is widely used, adamantanamine (ADAM) improves peak resolution in HPLC by 15–20% and reduces processing time by 30%, despite higher cost .

Q. What are the challenges in maintaining pH stability during Fmoc protection, and how can premature deprotection be avoided?

Methodological Answer:

- Challenge : Fmoc groups hydrolyze at pH >9, while free amines protonate below pH 7, reducing reactivity.

- Solution : Buffer reactions at pH 7.5–8.5 using NaHCO3 or HEPES. For sensitive substrates, use zwitterionic buffers (e.g., MOPS) to stabilize pH without ion pairing .

- Validation : Monitor pH with microelectrodes or indicator dyes (e.g., bromothymol blue). Adjust with 0.1 M HCl/NaOH if deviations exceed ±0.2 units.

Q. How do side-chain steric effects influence the incorporation of 3-amino-4-methylpentan-1-ol derivatives into α-helical peptides?

Methodological Answer: The bulky 4-methyl group imposes conformational constraints:

- α-Helix Stabilization : Incorporation at i and i+4 positions enhances helicity by 20–30% (measured via CD spectroscopy at 222 nm) due to restricted backbone rotation .

- Synthesis Adjustments : Use low-loading resins (0.2 mmol/g) to reduce steric crowding. Pre-activate the amino acid with OxymaPure/DIC for 5 minutes before coupling .

Data Contradiction Analysis

Q. Conflicting reports on Fmoc-Cl removal in HPLC: Why do n-pentane and ADAM yield divergent results?

Analysis :

- n-Pentane : Efficient for non-polar impurities but leaves broad solvent peaks near hydrophobic analytes, reducing resolution .

- ADAM : Forms stable adducts with Fmoc-Cl, eliminating interference. However, ADAM may react with primary amines at high concentrations, necessitating precise stoichiometry.

- Recommendation : For polar peptides, use ADAM; for hydrophobic sequences, n-pentane suffices. Validate via spiked recovery tests (85–110% recovery threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.